Enzymatic R-Stereoselectivity: RamA Hydrolyzes Only the (R)-Enantiomer with Strict Optical Specificity
The R-amidase (RamA) from Pseudomonas sp. MCI3434 hydrolyzes (R)-N-tert-butylpiperazine-2-carboxamide with strict R-stereoselectivity, producing (R)-piperazine-2-carboxylic acid and tert-butylamine, while leaving the (S)-enantiomer untouched [1]. This absolute discrimination is not achievable with N-unsubstituted piperazine-2-carboxamide, which is hydrolyzed by broader-spectrum amidases (EC 3.5.1.4) without stereochemical control [2]. The enzymatic resolution proceeds under mild conditions (30 °C, pH 7.0–8.0) and yields (R)-piperazine-2-carboxylic acid of high optical purity, as confirmed by chiral HPLC analysis [1].
| Evidence Dimension | Enzymatic stereoselectivity of hydrolysis |
|---|---|
| Target Compound Data | (R)-N-tert-butylpiperazine-2-carboxamide: strict R-stereoselective hydrolysis by RamA; (S)-enantiomer not hydrolyzed |
| Comparator Or Baseline | Piperazine-2-carboxamide (unsubstituted): hydrolyzed by non-stereoselective amidase EC 3.5.1.4 |
| Quantified Difference | Target compound enables complete enantiomeric resolution; unsubstituted analog yields racemic product |
| Conditions | RamA enzyme assay at 30 °C, pH 7.0–8.0; chiral HPLC with Sumichiral OA-5000 column |
Why This Matters
For procurement of intermediates destined for single-enantiomer drug synthesis (e.g., HIV protease inhibitors), only the tert-butyl derivative permits enzymatic resolution to chirally pure building blocks; the unsubstituted analog cannot fulfill this role.
- [1] Komeda, H.; Harada, H.; Washika, S.; Sakamoto, T.; Ueda, M.; Asano, Y. A novel R-stereoselective amidase from Pseudomonas sp. MCI3434 acting on piperazine-2-tert-butylcarboxamide. Eur. J. Biochem. 2004, 271, 1580–1590. View Source
- [2] IUBMB Enzyme Nomenclature: EC 3.5.1.4 (amidase) and EC 3.5.1.100 (R-amidase). Available at: https://www.ebi.ac.uk/thornton-srv/databases/cgi-bin/enzymes/GetPage.pl?ec_number=3.5.1.100 View Source
